molecular formula C19H24ClN3O2 B2815141 2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide CAS No. 2097911-82-3

2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide

Cat. No.: B2815141
CAS No.: 2097911-82-3
M. Wt: 361.87
InChI Key: TWGDTFVMZVZSEX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide (CAS Number: 2097911-82-3) is a synthetic small molecule with a molecular formula of C₁₉H₂₄ClN₃O₂ and a molecular weight of 361.87 g/mol. This compound features a propanamide core substituted with a 4-chlorophenoxy group and a 2-methyl moiety, linked to a cyclohexyl ring bearing a 1H-pyrazol-1-yl group at the 4-position. Its structural framework incorporates privileged pharmacophores, including the pyrazole ring, which is widely recognized as a significant scaffold in medicinal chemistry with a diverse therapeutic profile . The presence of the pyrazole moiety suggests considerable potential for investigation in various biochemical pathways. Pyrazole-containing compounds have demonstrated a wide range of biological activities in scientific literature, including anti-inflammatory and anticancer properties . Several such molecules, including celecoxib and crizotinib, have achieved clinical success, underscoring the value of this structural class in drug discovery . Furthermore, recent studies on structurally related N-propananilide derivatives bearing pyrazole rings have shown promising neuroprotective activity in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, a cellular model relevant to neurodegenerative diseases. These studies indicate that the protective mechanism may involve the modulation of apoptotic pathways, specifically by decreasing levels of pro-apoptotic Bax protein and caspase-3 activation . Researchers may therefore explore this compound for its potential utility in neuroscience, oncology, and inflammation research. Available for research use, this compound is offered in high purity. This product is intended for research and laboratory use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(4-pyrazol-1-ylcyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c1-19(2,25-17-10-4-14(20)5-11-17)18(24)22-15-6-8-16(9-7-15)23-13-3-12-21-23/h3-5,10-13,15-16H,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGDTFVMZVZSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCC(CC1)N2C=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and related molecules:

Compound Name Structural Features Pharmacological Target/Use Key Findings
Target Compound : 2-(4-Chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide Propanamide core; 4-chlorophenoxy, methyl, pyrazole-cyclohexyl substituents Hypothesized: Metabolic disorders (e.g., DMT2) or oncology Limited direct data; structural analogs suggest bioavailability challenges
Compound 1 (Tetrazole Analog) : 2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide Tetrazole replaces pyrazole-cyclohexyl; otherwise identical DMT2, dyslipidemia Demonstrated 67% bioavailability in rat models; improved solubility vs. clofibric acid
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-...-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide Pyrazole linked to dichlorophenyl; fluorophenyl substituent Not specified (likely kinase or GPCR modulation) Synthesized in 67% yield; chiral center ([α]²⁰D = –5.6) critical for activity
Procyazine Triazine core; chlorophenyl, methylpropanenitrile substituents Herbicide (photosynthesis inhibitor) Used in agriculture; structural similarity in chlorophenyl and branched chains
Patent Compound : 2-(4-Chlorophenoxy)-N-... derivatives Chlorophenoxy-ethylnazetidine-acetamide ATF4 inhibitors for cancer Patent claims efficacy in oncogenic pathways; pyrazole absent

Structural and Functional Insights

  • Chlorophenoxy Group: Present in the target compound, Compound 1, and procyazine. This group enhances lipid solubility and membrane penetration but may limit aqueous solubility .
  • Pyrazole vs. Tetrazole : The pyrazole-cyclohexyl group in the target compound likely improves target specificity compared to the tetrazole in Compound 1, which exhibits higher metabolic stability .
  • Branched Chains : The methyl group at the α-carbon (shared with procyazine) may sterically hinder enzymatic degradation, prolonging half-life .

Pharmacological and Bioavailability Considerations

  • Compound 1’s 67% bioavailability in rats suggests that the target compound’s pyrazole-cyclohexyl substituent could reduce absorption due to increased molecular weight and hydrophobicity .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide?

Methodological Answer:
The compound is typically synthesized via multi-step reactions:

Nucleophilic Substitution: React 4-chlorophenol with methylpropanoyl chloride to form the phenoxypropanamide backbone.

Cyclohexylamine Functionalization: Introduce the pyrazole moiety to the cyclohexylamine group via Buchwald-Hartwig coupling or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF).

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity .
Key Considerations: Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and HRMS.

Advanced: How can researchers optimize reaction yields when synthesizing derivatives with conflicting steric and electronic effects?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, use a central composite design to identify optimal conditions for pyrazole coupling .
  • Steric Mitigation: Introduce bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions.
  • Electronic Tuning: Adjust substituents on the pyrazole ring (e.g., electron-withdrawing groups) to enhance reactivity. Validate via DFT calculations (e.g., Gaussian09) to predict electronic effects .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for backbone and substituent analysis.
  • Purity Assessment: HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect impurities <0.5%.
  • Crystallography: Single-crystal X-ray diffraction for absolute configuration determination (if crystalline) .

Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., antifungal vs. anticancer) across studies?

Methodological Answer:

  • Dose-Response Validation: Replicate assays (e.g., MTT for cytotoxicity, CLSI M38 for antifungal activity) using standardized protocols.
  • Target Profiling: Perform kinase/inhibitor screens (Eurofins Panlabs) to identify off-target interactions.
  • Meta-Analysis: Aggregate data from PubChem and ChEMBL, applying statistical weighting to account for assay variability .

Basic: What storage conditions are recommended to prevent degradation of this compound?

Methodological Answer:

  • Stability Profile: Store at -20°C in amber vials under argon. Avoid aqueous solvents (hydrolysis risk at amide group) .
  • Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.

Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Reaction Pathway Modeling: Use quantum mechanics (QM) tools (e.g., ORCA, Gaussian) to simulate nucleophilic attack at the chloro-phenoxy group.
  • Solvent Effects: Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF vs. THF) .
  • Machine Learning: Train models on existing reaction databases (Reaxys) to forecast byproduct formation.

Advanced: What strategies address low aqueous solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to enhance bioavailability.
  • Prodrug Design: Introduce phosphate esters at the propanamide group for in situ hydrolysis .

Basic: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays (varying substrate concentrations) to determine inhibition type (competitive/non-competitive).
  • Docking Studies: Use AutoDock Vina to model binding poses in target active sites (e.g., CYP450 isoforms).
  • Control Experiments: Include known inhibitors (e.g., ketoconazole for CYP3A4) to benchmark activity .

Advanced: How should researchers design SAR studies to explore the pyrazole-cyclohexyl moiety’s role?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents at pyrazole N1 (e.g., methyl, trifluoromethyl) and cyclohexyl C4 (e.g., hydroxyl, amino).
  • Activity Clustering: Use principal component analysis (PCA) on bioactivity data to identify critical substituent features.
  • Free-Wilson Analysis: Quantify contributions of individual substituents to overall activity .

Advanced: What statistical methods are optimal for analyzing contradictory data in multi-laboratory studies?

Methodological Answer:

  • Consensus Scoring: Apply weighted Z-scores to harmonize data from heterogeneous assays.
  • Error Source Decomposition: Use ANOVA to partition variance (e.g., inter-lab vs. intra-lab variability).
  • Robust Regression: Fit data with Huber loss functions to minimize outlier effects .

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